

# Unveiling the Risk: A Cross-Study Comparison of Omeprazole-Induced Hypomagnesemia Incidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Magnesium omeprazole |           |
| Cat. No.:            | B194797              | Get Quote |

#### For Immediate Release

A comprehensive review of multiple studies reveals a significant association between the use of the proton pump inhibitor (PPI) omeprazole and the development of hypomagnesemia, a condition characterized by abnormally low levels of magnesium in the blood. This guide synthesizes findings from observational studies and meta-analyses to provide researchers, scientists, and drug development professionals with a clear comparison of the incidence of this adverse effect, alongside an examination of the underlying mechanisms and diagnostic protocols.

The data consistently indicates that long-term use of omeprazole, particularly at higher doses, elevates the risk of developing hypomagnesemia. A meta-analysis of 16 observational studies reported a 71% higher risk in patients taking PPIs.[1][2] Another meta-analysis of nine studies involving 115,455 patients found that the median proportion of patients with hypomagnesemia was 27.1% among those taking PPIs, compared to 18.4% in non-users.[3][4] The pooled odds ratio for developing hypomagnesemia with PPI use was found to be 1.775 in one meta-analysis and 1.83 (unadjusted) and 1.71 (adjusted) in another.[3][5]

Several factors can exacerbate this risk, including the concurrent use of diuretics, underlying conditions like diabetes mellitus and renal impairment, and low body mass index (BMI).[6][7] The onset of hypomagnesemia typically occurs after at least three months of continuous PPI therapy, but it is more commonly reported after a year or more of use.[1]



### Incidence of Omeprazole-Induced Hypomagnesemia: A Tabular Comparison

The following table summarizes the quantitative data from key studies, offering a comparative view of the incidence of hypomnesemia in patients using proton pump inhibitors, including omeprazole.



| Study Type                             | Number of<br>Studies/Patients                                    | Key Findings                                                                                     | Reported<br>Incidence/Risk                                                                                                    |
|----------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Meta-analysis                          | 16 observational studies                                         | PPI use was<br>associated with a 71%<br>higher risk of<br>hypomagnesemia.                        | Adjusted Odds Ratio<br>(OR): 1.71 (95% CI:<br>1.33–2.19)[2][5]                                                                |
| Meta-analysis                          | 9 studies (115,455<br>patients)                                  | PPI users had a higher proportion of hypomagnesemia compared to non-users.                       | Median proportion with hypomagnesemia: 27.1% in PPI users vs. 18.4% in nonusers. Pooled OR: 1.775 (95% CI: 1.077–2.924)[3][4] |
| Systematic Review                      | Analysis of cohort studies                                       | Hypomagnesemia is a common side effect of PPI therapy.                                           | Reported prevalence is approximately 19% (range: 2%–36%). Increased risk with an odds ratio of 1.83.[8]                       |
| Population-Based<br>Case-Control Study | 366 patients hospitalized with hypomagnesemia and 1,464 controls | Current PPI use was associated with a 43% increased risk of hospitalization with hypomagnesemia. | Adjusted OR: 1.43<br>(95% CI 1.06–1.93)[7]                                                                                    |
| Retrospective Study                    | 360 patients with severe hypomagnesemia                          | High-dose PPI use<br>was identified as a<br>risk factor for severe<br>hypomagnesemia.            | Adjusted OR for high-<br>dose PPI: 1.96 (95%<br>CI: 1.29–2.98)[6]                                                             |

## Experimental Protocols: Diagnosing Omeprazole-Induced Hypomagnesemia







The diagnosis of omeprazole-induced hypomagnesemia is primarily one of exclusion and is based on clinical presentation, laboratory findings, and the patient's medication history. The following workflow outlines the typical diagnostic process.





Click to download full resolution via product page

Figure 1. Diagnostic workflow for omeprazole-induced hypomagnesemia.



### Unraveling the Mechanism: Signaling Pathways in PPI-Induced Hypomagnesemia

The leading hypothesis for omeprazole-induced hypomagnesemia centers on the impairment of intestinal magnesium absorption.[8][9] Proton pump inhibitors are thought to interfere with the function of the transient receptor potential melastatin-6 (TRPM6) and -7 (TRPM7) channels, which are crucial for active magnesium transport in the intestine.[1][2][10] By altering the luminal pH in the intestine, PPIs may reduce the solubility and subsequent absorption of magnesium.[8][9] The diagram below illustrates this proposed mechanism.







Click to download full resolution via product page

Figure 2. Proposed mechanism of omeprazole-induced hypomagnesemia.



In conclusion, the evidence strongly suggests a causal link between long-term omeprazole use and an increased risk of hypomagnesemia. Healthcare professionals should consider monitoring serum magnesium levels in patients on prolonged PPI therapy, particularly those with additional risk factors.[11][12] Further research is warranted to fully elucidate the precise molecular mechanisms and to identify susceptible patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton-pump inhibitor use amongst patients with severe hypomagnesemia [frontiersin.org]
- 7. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of proton pump inhibitor-induced hypomagnesemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of proton pump inhibitor-induced hypomagnesemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple electrolyte disorders triggered by proton pump inhibitor-induced hypomagnesemia: Case reports with a mini-review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]



- 12. FDA Drug Safety Communication: Low magnesium levels can be associated with longterm use of Proton Pump Inhibitor drugs (PPIs) | FDA [fda.gov]
- To cite this document: BenchChem. [Unveiling the Risk: A Cross-Study Comparison of Omeprazole-Induced Hypomagnesemia Incidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194797#cross-study-comparison-of-omeprazole-induced-hypomagnesemia-incidence]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com